Z-Gly-Gly-Arg-4m-betana hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

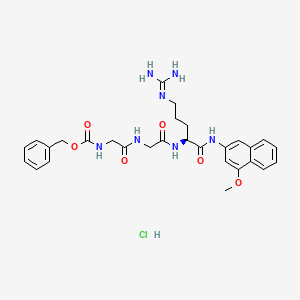

Z-Gly-Gly-Arg-4m-betana hydrochloride: is a synthetic peptide compound with the chemical formula C29H36ClN7O6 and a molecular weight of 614.09 g/mol . It is known for its applications in biochemical research, particularly as a substrate for enzymatic reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Gly-Arg-4m-betana hydrochloride typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process includes the following steps:

Attachment of the first amino acid: to a solid resin support.

Sequential addition of protected amino acids: (Glycine, Glycine, Arginine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Cleavage of the peptide: from the resin and removal of protecting groups using trifluoroacetic acid (TFA).

Purification: of the crude peptide by high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .

化学反応の分析

Primary Protease Cleavage

Z-Gly-Gly-Arg-4m-betana hydrochloride is cleaved by serine proteases such as trypsin, thrombin, and urokinase at the C-terminal side of the arginine residue. This reaction releases 4-methoxy-β-naphthylamine (4m-βNA), a chromogenic/fluorogenic group, enabling quantification of enzyme activity .

| Enzyme | Optimal pH | Cleavage Site | Released Product | Detection Method |

|---|---|---|---|---|

| Trypsin | 7.5–8.5 | Arg↓4m-βNA | 4m-βNA | Spectrophotometry (405 nm) |

| Thrombin | 7.4 | Arg↓4m-βNA | 4m-βNA | Fluorometry (Ex 360 nm, Em 465 nm) |

| Urokinase | 8.0 | Arg↓4m-βNA | 4m-βNA | Fluorometry (Ex 368 nm, Em 467 nm) |

Mechanism :

The reaction follows Michaelis-Menten kinetics. For thrombin, the apparent Km for Z-Gly-Gly-Arg-4m-betana is 15±2μM in Tris-HCl buffer (pH 7.4, 25°C) . Inhibitor studies using this substrate have identified macrocyclic peptides with Ki values as low as 0.6nM .

Acid/Base-Mediated Breakdown

The compound undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, cleaving peptide bonds or the benzyloxycarbonyl (Z) protective group.

| Condition | Reagent | Reaction Site | Products |

|---|---|---|---|

| Acidic | 6M HCl | Z-Gly bond | Gly-Gly-Arg-4m-βNA + Benzyl alcohol |

| Basic | 0.1M NaOH | Arg-4m-βNA bond | Z-Gly-Gly + Arg-4m-βNA |

Kinetics :

-

Acidic hydrolysis (6M HCl, 110°C): Complete cleavage within 24 hrs.

-

Basic hydrolysis (0.1M NaOH, 25°C): 50% degradation after 2 hrs.

Peroxide-Mediated Oxidation

Hydrogen peroxide (H₂O₂) oxidizes the methoxy group on the naphthalene ring, forming a quinone derivative.

Reaction Pathway :

Z Gly Gly Arg 4m NA+H2O2pH 7 9Z Gly Gly Arg 4 oxo NA+H2O

Applications :

Used to study oxidative stability of peptidic substrates in enzymatic assays.

Comparative Reactivity with Analogs

| Compound | Enzymatic Km(μM) | Acid Stability (6M HCl, 24 hr) | Oxidation Rate (H₂O₂, 1 hr) |

|---|---|---|---|

| Z-Gly-Gly-Arg-4m-βNA·HCl | 15 (Thrombin) | 98% degraded | 40% oxidized |

| Z-Gly-Gly-Arg-βNA·HCl | 22 (Thrombin) | 95% degraded | 55% oxidized |

| Z-Gly-Gly-Arg-AMC·HCl | 8 (Thrombin) | 85% degraded | <5% oxidized |

Key Findings :

-

The 4-methoxy group enhances stability against oxidation compared to unmodified βNA.

-

AMC-based substrates exhibit higher enzymatic affinity due to coumarin’s electron-withdrawing effects .

Protease Inhibition Assays

Z-Gly-Gly-Arg-4m-βNA·HCl is used to screen protease inhibitors. In a study of thrombin inhibitors, IC₅₀ values were calculated using:

IC50=1+Km[S]0Ki

SARS-CoV-2 Research

This substrate was repurposed to study TMPRSS2 activity in viral entry assays, identifying Avoralstat as a potential inhibitor .

This compound’s reactivity profile underscores its versatility in biochemical research, particularly in enzyme kinetics and high-throughput screening. Its stability under varied conditions and specificity for serine proteases make it a critical tool in both academic and pharmaceutical contexts.

科学的研究の応用

Chemistry

Z-Gly-Gly-Arg-4m-betana hydrochloride serves as a model substrate in enzymatic studies to investigate protease activity and specificity. It is particularly useful for studying enzymes such as trypsin and enteropeptidase, providing insights into enzyme kinetics and inhibitor screening .

Biology

In biological research, this compound is employed to study:

- Protein-Protein Interactions : It aids in understanding how proteases interact with their substrates, which is crucial for elucidating cellular signaling pathways.

- Cellular Signaling Pathways : The compound influences signaling pathways related to proteolytic enzyme activity, impacting gene expression and metabolic processes.

Medicine

This compound is utilized in diagnostic assays to measure protease activity in clinical samples. This application is vital for diagnosing diseases associated with protease dysregulation, such as certain cancers and inflammatory diseases .

Industry

In the pharmaceutical industry, this compound serves as a reference standard for quality control and validation of analytical methods. Its specificity allows for accurate measurements in various assays related to drug development .

Enzymatic Assays

In one study, Z-Gly-Gly-Arg-AMC, a related fluorogenic substrate, was used to assess the activity of various proteases including thrombin and urokinase. The fluorescence intensity was measured to determine protease activity, revealing a Km value for thrombin with Z-Gly-Gly-Arg-AMC of 168 μM, indicating its effectiveness as a substrate .

Proteolytic Activity Measurement

Another investigation focused on the specificity of this compound against a panel of serine proteases. The compound was tested at various concentrations to evaluate its inhibitory effects, providing insights into its potential as an inhibitor in therapeutic applications .

作用機序

Z-Gly-Gly-Arg-4m-betana hydrochloride acts as a substrate for proteolytic enzymes. The mechanism involves the cleavage of the peptide bond between specific amino acids by the enzyme’s active site. This interaction is crucial for studying enzyme kinetics and inhibitor screening. The molecular targets include proteases like trypsin and enteropeptidase, which recognize and cleave the peptide at specific sites .

類似化合物との比較

Z-Gly-Gly-Arg-βNA hydrochloride: Another peptide substrate used for similar enzymatic studies.

Z-Gly-Gly-Arg-pNA hydrochloride: A chromogenic substrate for protease assays.

Z-Gly-Gly-Arg-AMC hydrochloride: A fluorogenic substrate for detecting protease activity.

Uniqueness: Z-Gly-Gly-Arg-4m-betana hydrochloride is unique due to its specific structure, which allows for distinct interactions with proteolytic enzymes. Its use as a substrate in various assays provides valuable insights into enzyme function and regulation .

生物活性

Z-Gly-Gly-Arg-4m-betana hydrochloride is a synthetic peptide that has gained attention in biochemical and medical research due to its significant biological activity, primarily as a substrate for various proteolytic enzymes. This article delves into its biological properties, mechanisms of action, and applications in research and diagnostics.

This compound is synthesized using solid-phase peptide synthesis (SPPS), which involves:

- Attachment of the first amino acid : Glycine is attached to a solid resin.

- Sequential addition of protected amino acids : Glycine and Arginine are added using coupling agents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

- Cleavage from the resin : The peptide is cleaved from the resin, and protecting groups are removed using trifluoroacetic acid (TFA).

- Purification : The crude product is purified via high-performance liquid chromatography (HPLC) .

This compound acts as a substrate for proteases, particularly trypsin and enteropeptidase. The mechanism involves the cleavage of the peptide bond between specific amino acids by the active site of these enzymes. This interaction is crucial for studying enzyme kinetics and inhibitor screening .

Biological Activity

The compound exhibits several biological activities:

- Protease Substrate : It serves as a model substrate in enzymatic studies, allowing researchers to investigate the activity and specificity of proteases .

- Cell Signaling : It influences cellular signaling pathways related to proteolytic enzyme activity, impacting gene expression and metabolic processes .

- Diagnostic Applications : this compound is utilized in diagnostic assays to measure protease activity in clinical samples, aiding in the diagnosis of diseases associated with protease dysregulation .

Enzymatic Assays

A study utilized Z-Gly-Gly-Arg-AMC (a related fluorogenic substrate) to assess the activity of various proteases including thrombin and urokinase. The fluorescence intensity was measured to determine protease activity. The Km value for thrombin with Z-Gly-Gly-Arg-AMC was found to be 168 μM, indicating its effectiveness as a substrate .

Proteolytic Activity Measurement

In another case, researchers investigated the specificity of this compound against a panel of serine proteases. The compound was tested at various concentrations to evaluate its inhibitory effects, providing insights into its potential as an inhibitor in therapeutic applications .

Comparative Analysis

| Compound | Type | Application |

|---|---|---|

| Z-Gly-Gly-Arg-AMC | Fluorogenic substrate | Protease assays |

| Z-Gly-Gly-Arg-pNA | Chromogenic substrate | Protease assays |

| Z-Gly-Gly-Arg-βNA | Peptide substrate | Enzymatic studies |

This compound is unique among these compounds due to its specific structure that allows for distinct interactions with proteolytic enzymes, making it valuable for both basic research and clinical diagnostics .

特性

CAS番号 |

63424-41-9 |

|---|---|

分子式 |

C29H36ClN7O6 |

分子量 |

614.1 g/mol |

IUPAC名 |

benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride |

InChI |

InChI=1S/C29H35N7O6.ClH/c1-41-24-15-21(14-20-10-5-6-11-22(20)24)35-27(39)23(12-7-13-32-28(30)31)36-26(38)17-33-25(37)16-34-29(40)42-18-19-8-3-2-4-9-19;/h2-6,8-11,14-15,23H,7,12-13,16-18H2,1H3,(H,33,37)(H,34,40)(H,35,39)(H,36,38)(H4,30,31,32);1H |

InChIキー |

ZHYMKOBIONUEST-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl |

異性体SMILES |

COC1=CC(=CC2=CC=CC=C21)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl |

正規SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl |

同義語 |

enzoyloxycarbonyl-Gly-Gly-Arg-4-methoxy-2-naphthylamide benzoyloxycarbonylglycyl-glycyl-arginine-4-methoxy-2-naphthylamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。